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Overview
Description
Myosin Light Chain Kinase Inhibitors are compounds that specifically inhibit the activity of Myosin Light Chain Kinase, an enzyme that plays a crucial role in muscle contraction by phosphorylating the myosin light chain. These inhibitors are significant in various biological processes and have potential therapeutic applications in treating diseases related to abnormal muscle contractions and other cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myosin Light Chain Kinase Inhibitors involves multiple steps, including the preparation of key intermediates and the final coupling reactions. For example, the synthesis of a common inhibitor, ML-7, involves the reaction of 1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine with hydrochloric acid .
Industrial Production Methods: Industrial production of these inhibitors typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include steps like crystallization, purification, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Myosin Light Chain Kinase Inhibitors can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Myosin Light Chain Kinase Inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and reaction mechanisms.
Biology: Employed in research on cell motility, cytokinesis, and muscle contraction.
Medicine: Potential therapeutic agents for treating cardiovascular diseases, cancer, and inflammatory conditions
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of Myosin Light Chain Kinase Inhibitors involves the inhibition of the enzyme’s activity by binding to its active site or allosteric sites. This prevents the phosphorylation of the myosin light chain, thereby inhibiting muscle contraction and other cellular processes. The molecular targets include the myosin light chain kinase itself and associated signaling pathways such as the RhoA/Rho-associated kinase pathway .
Comparison with Similar Compounds
Uniqueness: Myosin Light Chain Kinase Inhibitors like ML-7 are unique due to their specific binding affinity and inhibitory potency. They are valuable tools in research and potential therapeutic agents due to their ability to selectively inhibit Myosin Light Chain Kinase without affecting other kinases significantly.
Properties
IUPAC Name |
2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIFTFCANVUAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H113N23O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1444.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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